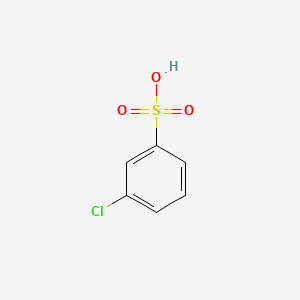

3-chlorobenzenesulfonic Acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chlorobenzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO3S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H,(H,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQOJIHIRSVQTJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50942880 | |

| Record name | 3-Chlorobenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20677-52-5 | |

| Record name | 3-Chlorobenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020677525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chlorobenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Mechanistic Elucidation of 3 Chlorobenzenesulfonic Acid

Direct Functionalization Approaches

Direct methods primarily involve the introduction of a sulfonic acid group onto a chlorobenzene (B131634) ring through electrophilic aromatic substitution. The regiochemical outcome of this reaction is highly dependent on the reaction conditions and the nature of the sulfonating agent.

Electrophilic Sulfonation of Chlorobenzene Isomers

The direct sulfonation of chlorobenzene is a classic example of an electrophilic aromatic substitution reaction. researchgate.netmasterorganicchemistry.com The chloro-substituent on the benzene (B151609) ring is an ortho-, para-director, meaning it preferentially directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to itself. Consequently, the sulfonation of chlorobenzene typically yields a mixture of 2-chlorobenzenesulfonic acid and 4-chlorobenzenesulfonic acid as the major products, with 3-chlorobenzenesulfonic acid being a minor product. aakash.ac.invedantu.comaakash.ac.in

The reaction is generally carried out by treating chlorobenzene with a strong sulfonating agent, such as fuming sulfuric acid (oleum) or sulfur trioxide (SO₃). aakash.ac.invedantu.com The electrophile in this reaction is typically SO₃ or its protonated form, HSO₃⁺. masterorganicchemistry.com The reaction proceeds through a Wheland intermediate, also known as a σ-complex, where the aromaticity of the ring is temporarily disrupted. aakash.ac.inimperial.ac.uk The stability of this intermediate influences the final product distribution. For chlorobenzene, the intermediates leading to the ortho and para products are more stable than the one leading to the meta product due to the resonance stabilization provided by the chlorine atom.

Studies have shown that the isomer distribution can be influenced by various factors, including the concentration of the sulfonating agent and the reaction temperature. byu.edu For instance, sulfonation of chlorobenzene in aqueous sulfuric acid (83.4 to 99.6 wt-%) at 25°C yields an isomer distribution of approximately 98.8% para, 0.8% ortho, and 0.4% meta. researchgate.net Another study using sulfur trioxide in liquid sulfur dioxide at -12.5°C reported an isomer distribution of 98.96% para, 0.95% ortho, and 0.09% meta. byu.edu

Table 1: Isomer Distribution in the Sulfonation of Chlorobenzene under Various Conditions

| Sulfonating Agent/Solvent | Temperature (°C) | % Ortho Isomer | % Meta Isomer | % Para Isomer | Reference |

|---|---|---|---|---|---|

| Aqueous H₂SO₄ (83.4-99.6%) | 25 | 0.8 | 0.4 | 98.8 | researchgate.net |

| SO₃ in liquid SO₂ | -12.5 | 0.95 | 0.09 | 98.96 | byu.edu |

This table illustrates the typical product distribution from the direct sulfonation of chlorobenzene, highlighting the low yield of the meta-isomer.

Regioselective Synthesis Strategies

Given the low natural yield of the 3-chloro isomer from direct sulfonation, regioselective strategies are necessary to synthesize this compound efficiently. One approach involves the isomerization of the more abundant 2-chloro and 4-chlorobenzenesulfonic acids. A patented process describes the conversion of 2-chlorobenzenesulfonic acid and/or this compound to the thermodynamically more stable 4-chlorobenzenesulfonic acid in the presence of sulfuric acid at temperatures between 100 and 300°C. google.com While this process is aimed at producing the 4-isomer, it demonstrates the principle of acid-catalyzed isomerization, which could potentially be optimized for the formation of the 3-isomer under different conditions.

Another strategy involves introducing the sulfonic acid group first, followed by chlorination. The sulfonation of benzene produces benzenesulfonic acid, where the sulfonic acid group is a meta-director. Subsequent chlorination of benzenesulfonic acid would be expected to yield this compound as a major product. aakash.ac.in

Indirect Synthetic Routes via Precursor Modification

Indirect routes offer an alternative pathway to this compound by starting with a precursor that already has a substituent at the 3-position. A common precursor is 3-chloroaniline. This compound can be converted to the corresponding diazonium salt, which can then be subjected to a Sandmeyer-type reaction to introduce the sulfonic acid group.

Another potential precursor is 3-chlorobenzoic acid. lookchem.comthieme-connect.comacs.org While the direct conversion of a carboxylic acid to a sulfonic acid is not a standard transformation, the precursor can be used in multi-step synthetic sequences. For example, the reduction of 3-chlorobenzoic acid could yield 3-chlorobenzyl alcohol, which could then be further functionalized.

Mechanistic Studies of Synthetic Pathways

The mechanism of electrophilic aromatic sulfonation has been the subject of extensive research, focusing on reaction kinetics, the nature of the transition states, and the role of catalysts.

Reaction Kinetics and Transition State Analysis

Kinetic studies on the sulfonation of chlorobenzene have revealed that the reaction order is dependent on the solvent and the sulfonating agent. scilit.com When sulfur trioxide is used in an aprotic, non-complexing solvent like trichlorofluoromethane, the reaction is first order in SO₃. nih.gov However, in a polar, complexing solvent such as nitromethane, the reaction is first order with respect to the aromatic substrate and second order with respect to sulfur trioxide. researchgate.netscilit.com This suggests that in polar solvents, two molecules of SO₃ are involved in the rate-determining step. nih.gov

The general mechanism for electrophilic aromatic substitution (SₑAr) involves two steps: the formation of a σ-complex and the subsequent removal of a proton to restore aromaticity. nih.govrsc.org The first step is typically rate-determining. masterorganicchemistry.com Theoretical studies using density functional theory (DFT) and ab initio molecular dynamics have explored the transition state of the sulfonation reaction. nih.govrsc.org These studies suggest that for the sulfonation of benzene with SO₃, a concerted pathway involving two SO₃ molecules and a cyclic transition state is energetically favorable, avoiding a distinct σ-complex intermediate. nih.govrsc.org The second SO₃ molecule acts as a proton acceptor, facilitating the reaction. nih.gov

The absence of a significant primary kinetic isotope effect in the sulfonation of chlorobenzene indicates that the C-H bond cleavage is not the rate-limiting step. researchgate.netscilit.com

Role of Catalysis in Synthesis

Catalysis plays a crucial role in both the sulfonation and related reactions. In the sulfonation with sulfuric acid, the acid itself acts as a catalyst. researchgate.net Different sulfonating species, such as H₂S₂O₇ or H₃SO₄⁺, can be formed depending on the acid concentration, and these species have different reactivities and selectivities. researchgate.net

Lewis acids, such as aluminum chloride (AlCl₃), are known to catalyze Friedel-Crafts type reactions, including sulfonylation. core.ac.ukacs.org For example, AlCl₃ can be used to catalyze the reaction of p-toluenesulfonic anhydride (B1165640) with various arenes. core.ac.uk While not a direct synthesis of this compound, these studies provide insight into the catalytic principles that could be applied. For instance, a copper-catalyzed amination of 2-chlorobenzoic acid has been developed, demonstrating the use of transition metal catalysis for C-N bond formation on a chlorinated aromatic ring, which could be a step in an indirect synthetic route. nih.gov The ortho-carboxylate group in this case was found to accelerate the reaction, highlighting the influence of substituents on catalytic activity. nih.gov

Iii. Advanced Spectroscopic and Structural Characterization of 3 Chlorobenzenesulfonic Acid

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy probes the quantized vibrational states of a molecule. Both Fourier Transform Infrared (FT-IR) and Raman spectroscopy provide a characteristic "fingerprint" based on the molecule's unique set of vibrational modes.

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, exciting its vibrational modes. The resulting spectrum reveals the presence of specific functional groups. For 3-chlorobenzoic acid, the FT-IR spectrum is dominated by absorptions corresponding to the carboxylic acid and the chlorinated benzene (B151609) ring. nih.gov The spectrum, typically recorded on a solid sample mixed with potassium bromide (KBr), shows several key absorption bands. nih.gov A very broad band, characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer, appears in the 2500-3300 cm⁻¹ region. uc.edu The sharp, intense absorption of the carbonyl (C=O) group stretch is a prominent feature, typically observed around 1700 cm⁻¹. uc.eduacs.org Vibrations associated with the aromatic ring and the C-Cl bond also produce characteristic signals. uc.edu

Table 1: Key FT-IR Absorption Bands for 3-Chlorobenzoic Acid

| Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3300-2500 | Broad, Strong | O-H stretch (in carboxylic acid dimer) |

| 1730-1700 | Strong | C=O stretch (carbonyl) |

| 1600-1475 | Medium-Weak | C=C stretch (aromatic ring) |

| 1300-1200 | Strong | C-O stretch |

| 900-690 | Strong | Aromatic C-H out-of-plane bend |

| 800-600 | Strong | C-Cl stretch |

Data compiled from general infrared spectroscopy correlation tables and specific findings for chlorobenzoic acids. uc.edunih.gov

Raman spectroscopy provides complementary information to FT-IR. It involves inelastic scattering of monochromatic light, usually from a laser. While FT-IR is sensitive to polar bonds, Raman is more sensitive to non-polar bonds and symmetric vibrations. The FT-Raman spectrum of 3-chlorobenzoic acid has been recorded and analyzed to understand its fundamental vibrations. nih.gov Studies have utilized Raman spectroscopy to investigate the compound and its complexes, demonstrating its utility in probing molecular structure. nih.govacs.org The technique is particularly useful for identifying the vibrations of the benzene ring and the carbon-chlorine bond. The symmetric vibrations of the aromatic ring, which are often weak in the IR spectrum, can be strong in the Raman spectrum. horiba.com

Table 2: Selected Raman Shifts for 3-Chlorobenzoic Acid

| Raman Shift (cm⁻¹) | Assignment |

|---|---|

| ~1650 | Amide I (C=O stretch) |

| ~1550 | Amide II (N-H bend, C-N stretch) |

| ~1300 | Amide III (C-N stretch, N-H bend) |

| 1180-1040 | β(C-H) bands |

| 1600-1430 | ν(C=C) bands |

Data derived from studies on benzoic acid derivatives and general Raman spectroscopy principles. horiba.comasianjournalofphysics.com

Fourier Transform Infrared (FT-IR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR spectra have been extensively reported for 3-chlorobenzoic acid. rsc.orgchemicalbook.com

In ¹H NMR, the acidic proton of the carboxylic group typically appears as a broad singlet at a very downfield chemical shift (often >13 ppm in DMSO-d₆), indicating its acidic nature. rsc.orgchemicalbook.com The aromatic protons appear in the range of 7.5 to 8.0 ppm. rsc.orgrsc.org Their specific shifts and coupling patterns can be used to confirm the 1,3-disubstitution pattern on the benzene ring.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is characteristically found far downfield. The aromatic carbons show distinct signals, with the carbon atom bonded to the chlorine atom being directly influenced by the halogen's electronegativity and anisotropic effects.

Table 3: NMR Spectroscopic Data for 3-Chlorobenzoic Acid in DMSO-d₆

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~13.34 | s (broad) | -COOH |

| ¹H | ~7.93 | m | Aromatic H |

| ¹H | ~7.79 | m | Aromatic H |

| ¹H | ~7.70 | m | Aromatic H |

| ¹H | ~7.55 | t | Aromatic H |

| ¹³C | ~166.5 | - | C=O |

| ¹³C | ~133.8 | - | Aromatic C |

| ¹³C | ~133.4 | - | Aromatic C-Cl |

| ¹³C | ~133.1 | - | Aromatic C |

| ¹³C | ~131.1 | - | Aromatic C |

| ¹³C | ~129.3 | - | Aromatic C |

| ¹³C | ~128.4 | - | Aromatic C |

Data compiled from various sources reporting NMR data for 3-chlorobenzoic acid. Note: 'm' denotes multiplet, 's' denotes singlet, 't' denotes triplet. rsc.orgchemicalbook.comrsc.org

Mass Spectrometry Techniques for Identification and Purity Assessment

Mass spectrometry (MS) is used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula. uni-saarland.de Under electron ionization (EI), 3-chlorobenzoic acid undergoes fragmentation, producing a characteristic pattern. libretexts.org The molecular ion peak [M]⁺ is observed at m/z 156 (for ³⁵Cl) and 158 (for ³⁷Cl) in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound. nih.govfoodb.ca

The fragmentation pattern provides structural clues. A common fragmentation is the loss of a hydroxyl radical (•OH, mass 17), giving a strong peak at m/z 139 (the benzoyl cation, [C₇H₄ClO]⁺). docbrown.info Another significant fragmentation is the loss of the entire carboxyl group (•COOH, mass 45), resulting in a chlorophenyl cation at m/z 111. docbrown.info Further loss of CO from the m/z 139 ion can produce the m/z 111 ion. docbrown.info

Table 4: Key Mass Spectrometry Fragments for 3-Chlorobenzoic Acid (EI-MS)

| m/z | Relative Intensity | Proposed Fragment Ion |

|---|---|---|

| 158 | ~33% of m/z 156 | [C₇H₅³⁷ClO₂]⁺ (Molecular ion, ³⁷Cl isotope) |

| 156 | Base Peak | [C₇H₅³⁵ClO₂]⁺ (Molecular ion, ³⁵Cl isotope) |

| 139 | High | [C₇H₄³⁵ClO]⁺ (Loss of •OH) |

| 111 | High | [C₆H₄³⁵Cl]⁺ (Loss of •COOH) |

| 75 | Medium | [C₆H₃]⁺ (Loss of HCl from [C₆H₄Cl]⁺) |

Data compiled from mass spectra available in public databases. nih.govfoodb.cachemicalbook.com

X-ray Crystallography for Solid-State Structure Determination

While other spectroscopic methods provide information about the molecule's connectivity and behavior in solution or gas phase, X-ray crystallography reveals the precise arrangement of atoms in the solid state.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. uhu-ciqso.es Studies on cocrystals and molecular salts of 3-chlorobenzoic acid have utilized this technique to determine its solid-state interactions. mdpi.com Analysis of 3-chlorobenzoic acid itself reveals that it crystallizes in a specific crystal system and space group. bath.ac.uk In the solid state, the molecules typically form hydrogen-bonded dimers, where the carboxylic acid groups of two molecules interact via strong O-H···O hydrogen bonds. This dimerization is a common structural motif for carboxylic acids. The analysis provides precise bond lengths, bond angles, and torsion angles, confirming the planar nature of the benzene ring and the geometry of the carboxyl group. mdpi.comiucr.org

Table 5: Illustrative Crystallographic Data for a 3-Chlorobenzoic Acid Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

Note: This table is illustrative. Specific values for pure 3-chlorobenzoic acid can be found in crystallographic databases. The data shown are typical for a small organic molecule in a monoclinic system. mdpi.comiucr.org

Powder X-ray Diffraction for Polymorphism Studies

Powder X-ray Diffraction (PXRD) is a fundamental and powerful analytical technique for the solid-state characterization of crystalline materials, playing a pivotal role in the study of polymorphism. Polymorphism refers to the ability of a solid material to exist in more than one crystalline form or structure. These different crystalline arrangements are known as polymorphs. Although sharing the same chemical composition, polymorphs can exhibit distinct physicochemical properties, including solubility, melting point, stability, and bioavailability, which are of critical importance in the pharmaceutical and chemical industries.

The principle of PXRD is based on the constructive interference of a monochromatic X-ray beam with the crystalline lattice of a sample. Each crystalline solid has a unique atomic arrangement, which acts as a three-dimensional diffraction grating for X-rays. This results in a characteristic diffraction pattern, often presented as a plot of diffracted X-ray intensity versus the diffraction angle, 2θ.

For a given compound, each polymorph possesses a unique crystal lattice and, consequently, will produce a distinct PXRD pattern. These differences manifest as variations in the positions (2θ values) and relative intensities of the diffraction peaks. Therefore, PXRD serves as a definitive fingerprint for identifying and differentiating between various polymorphic forms of a substance.

While extensive research has been conducted on the crystallographic properties of related compounds such as benzenesulfonic acid derivatives and cocrystals of 3-chlorobenzoic acid, specific and detailed polymorphism studies on 3-chlorobenzenesulfonic acid are not widely available in publicly accessible literature. iucr.orgrsc.orgrsc.org However, the methodology for such a study would follow established principles.

The investigation of polymorphism in this compound would involve the preparation of different crystalline forms, typically through techniques such as recrystallization from various solvents, varying cooling rates, or sublimation. Each resulting solid form would then be analyzed by PXRD. A comparison of the diffraction patterns would reveal whether different polymorphs have been isolated.

For illustrative purposes, a hypothetical PXRD dataset for two distinct polymorphs of a benzenesulfonic acid derivative is presented below. The differences in peak positions and intensities are characteristic of what would be observed if this compound were to exhibit polymorphism.

Hypothetical PXRD Data for Polymorphs of a Benzenesulfonic Acid Derivative

| Polymorph A | Polymorph B | ||

| 2θ (degrees) | Relative Intensity (%) | 2θ (degrees) | Relative Intensity (%) |

| 8.5 | 100 | 9.2 | 85 |

| 12.3 | 45 | 11.8 | 100 |

| 15.8 | 78 | 16.5 | 60 |

| 19.1 | 62 | 20.3 | 55 |

| 22.7 | 30 | 23.1 | 40 |

| 25.4 | 50 | 26.0 | 70 |

This table is a representative example and does not reflect actual experimental data for this compound.

In a typical polymorphism study, the unique peaks for each form would be used for identification and quantification in mixtures. Furthermore, variable temperature PXRD could be employed to study phase transitions between different polymorphs as a function of temperature.

Iv. Theoretical and Computational Investigations of 3 Chlorobenzenesulfonic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of molecules. DFT methods provide a balance between computational cost and accuracy, making them a popular choice for studying the electronic structure, spectroscopic properties, and reaction energetics of organic compounds. For substituted benzenesulfonic acids, methods like B3LYP and MP2 with basis sets such as cc-pVTZ have been effectively utilized to model their properties. mdpi.comresearchgate.net

The electronic structure of a molecule dictates its reactivity. Descriptors derived from quantum chemical calculations, such as frontier molecular orbitals and electrostatic potential maps, are crucial for predicting how a molecule will interact with other chemical species.

Frontier Molecular Orbitals (FMO) Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. researchgate.net

In a study on related substituted benzenesulfonic acids, such as meta-nitrobenzenesulfonic acid (3-NBSA), DFT calculations were used to determine the energies of these frontier orbitals. researchgate.net The nature and position of the substituent on the benzene (B151609) ring significantly influence the energies of the frontier orbitals and, consequently, the molecule's redox properties. researchgate.net For 3-NBSA, the influence of the meta-nitro group on the electronic properties was quantified, providing a model for understanding how a meta-chloro group in 3-chlorobenzenesulfonic acid would behave.

Table 1: Calculated Frontier Molecular Orbital Energies for meta-Nitrobenzenesulfonic Acid (3-NBSA) Data sourced from a computational study on substituted benzenesulfonic acids and presented here as an illustrative example for a meta-substituted compound. researchgate.net

| Computational Method | Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| B3LYP/cc-pVTZ | 3-NBSA | -7.95 | -3.90 | 4.05 |

| MP2/cc-pVTZ | 3-NBSA | -8.24 | -3.37 | 4.87 |

Molecular Electrostatic Potential (MEP) The Molecular Electrostatic Potential (MEP) is a visual representation of the charge distribution around a molecule. nih.gov It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. iucr.org In an MEP map, red areas typically indicate negative potential (where an electrophile would be attracted), while blue areas indicate positive potential (where a nucleophile would be attracted).

For aromatic sulfonic acids, the MEP would show a high negative potential around the oxygen atoms of the sulfonyl group (-SO₃H), indicating these are primary sites for electrophilic attack and hydrogen bond acceptance. The acidic proton of the sulfonic group would appear as a region of high positive potential. The chlorine atom, due to its electronegativity and the phenomenon of the σ-hole, can present a region of positive potential on its outermost surface, making it a potential site for nucleophilic interaction (halogen bonding). mdpi.comresearchgate.netmappingignorance.org

Computational methods are frequently used to predict vibrational spectra (Infrared and Raman) of molecules. By calculating the harmonic vibrational frequencies, researchers can make detailed assignments of experimental spectral bands to specific molecular motions. dergipark.org.tr These calculations are crucial for confirming the structure of a synthesized compound and understanding its bonding characteristics. While a specific study for this compound is not available, a complete vibrational analysis has been performed for its isomer, p-chlorobenzenesulfonic acid, using ab initio Hartree-Fock (HF) calculations with a 6-31G* basis set. hakon-art.com The theoretical wavenumbers are often scaled to correct for systematic errors inherent in the computational method. hakon-art.com

The study on p-chlorobenzenesulfonic acid provided assignments for key vibrational modes, which would be expected at similar frequencies for the 3-chloro isomer. hakon-art.com

Table 2: Selected Experimental and Calculated Vibrational Frequencies for p-Chlorobenzenesulfonic Acid This data is for the para-isomer and serves as a close reference for the expected vibrational modes. hakon-art.com

| Vibrational Mode | Experimental IR (cm⁻¹) | Calculated HF/6-31G* (cm⁻¹) |

| SO₂ Symmetric Stretch | 1155 | 1151 |

| S-O(H) Stretch | 1055 | 1067 |

| SOH Bend | 1100 | 1117 |

| C-S Stretch | 762 | 739 |

| C-Cl Stretch | 709 | 704 |

DFT calculations are a valuable tool for investigating the thermodynamics of chemical reactions, such as acid dissociation. The Gibbs free energy of deprotonation (ΔrG⁰₂₉₈) is a key measure of a compound's gas-phase acidity. mdpi.com

Studies on ortho-substituted benzenesulfonic acids have shown that structural factors, particularly the formation of intramolecular hydrogen bonds (IHB), have a significant effect on acidity. mdpi.comgrafiati.com When the sulfonic acid group acts as a hydrogen bond donor to the ortho-substituent, the deprotonation energy increases because the IHB is lost. Conversely, if the sulfonic acid group is a hydrogen bond acceptor, deprotonation can be more favorable due to the stabilization of the resulting anion. mdpi.com For this compound, which lacks an ortho-substituent, such intramolecular interactions with the sulfonic acid group are not possible, and its acidity will be primarily governed by the inductive and resonance effects of the meta-chloro substituent.

Spectroscopic Property Prediction and Validation

Molecular Modeling and Simulation Approaches

Beyond static quantum chemical calculations, molecular modeling and simulation techniques are used to explore the dynamic behavior of molecules, including their different spatial arrangements and interactions with other molecules.

Conformational analysis involves identifying the different stable three-dimensional structures (conformers) of a molecule and determining their relative energies. For substituted benzenesulfonic acids, conformational flexibility primarily arises from the rotation around the C-S and S-O bonds. researchgate.net

A detailed computational study on 3-nitrobenzenesulfonic acid (3-NBSA) revealed the existence of two main conformers based on the orientation of the O-H bond relative to the nitro group, with each conformer having a corresponding enantiomer. researchgate.net The equilibrium structures feature a nearly orthogonal arrangement between the phenyl ring and the S=O bonds, with the O-H bond eclipsing one of the S=O bonds. The potential energy functions for the internal rotation of the -SO₃H group were calculated, identifying the transition states and energy barriers between conformers. A similar conformational landscape, governed by the rotation of the sulfonic acid group, is expected for this compound. Studies on ortho-substituted benzenesulfonic acids have shown they can have a large number of conformers (up to nine), depending on the substituent. mdpi.com

The way molecules pack in the solid state and interact in solution is governed by a network of non-covalent interactions.

Hydrogen Bonding The sulfonic acid group is a strong hydrogen bond donor (via the -OH) and acceptor (via the sulfonyl oxygens). In the solid state, benzenesulfonic acid derivatives typically form extensive hydrogen-bonding networks. These can involve acid-acid dimers or catemers (chains) and interactions with other functional groups or solvent molecules if present. rsc.org In a study of cocrystals involving 3-chlorobenzoic acid, N-H···O and O-H···N hydrogen bonds were identified as the primary interactions holding the crystal structure together. mdpi.comscispace.com Similar strong O-H···O hydrogen bonds would be the dominant intermolecular force in the crystal structure of pure this compound.

Halogen Bonding Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). mappingignorance.org This occurs due to an anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential known as a "sigma-hole" (σ-hole) along the axis of the C-X bond. mappingignorance.org This positive σ-hole can interact favorably with a nucleophile, such as an oxygen or nitrogen atom. The chlorine atom in this compound can participate in such C-Cl···O or C-Cl···N halogen bonds, which can compete with and coexist alongside hydrogen bonds to direct the crystal packing of the molecule. mdpi.commappingignorance.org

Conformational Analysis

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the structural or physicochemical properties of a series of chemical compounds and a specific property of interest. These models are built on the principle that the properties of a chemical are intrinsically linked to its molecular structure. By quantifying structural features, known as molecular descriptors, QSPR models can predict various endpoints, including physicochemical properties, biological activity (in which case the method is often referred to as Quantitative Structure-Activity Relationship or QSAR), and environmental fate.

While specific, dedicated QSPR studies on this compound are not extensively documented in publicly available literature, the principles of QSPR can be readily applied to this compound and its analogs. Research on substituted benzenesulfonic acids and other aromatic compounds provides a solid framework for understanding how such studies would be designed and what insights they could offer. nih.govnih.govacs.org

A typical QSPR study involves the development of a model using a "training set" of molecules with known properties. This model is then validated using a "test set" of compounds to ensure its predictive capability. acs.org For a series of substituted benzenesulfonic acids, including this compound, a QSPR model could be developed to predict properties such as acidity (pKa), solubility, or partitioning behavior (logP).

The molecular descriptors used in these models fall into several categories:

Topological descriptors: These are derived from the two-dimensional representation of the molecule and describe its size, shape, and branching. Examples include the Balaban index (J) and molecular connectivity indices. nih.gov

Electronic descriptors: These quantify the electronic aspects of the molecule, such as the distribution of charges and the energies of molecular orbitals (e.g., HOMO and LUMO). nih.gov These are crucial for modeling reactivity and interactions.

Steric descriptors: These relate to the three-dimensional size and shape of the molecule, influencing how it interacts with other molecules or biological receptors. acs.org

Hydrophobic descriptors: These describe the molecule's affinity for nonpolar environments, with the partition coefficient (logP) being a key example. nih.gov

For instance, a QSAR study on a series of 4-[1-(substituted aryl/alkyl carbonyl)-benzoimidazol-2-yl]-benzenesulfonic acids demonstrated the importance of the topological parameter, Balaban index (J), and the electronic parameter, LUMO (Lowest Unoccupied Molecular Orbital) energy, in describing their antimicrobial activity. nih.gov This suggests that for a series of chlorobenzenesulfonic acid isomers, similar descriptors would likely be significant in predicting their biological or chemical properties.

Hypothetical QSPR Data for Chlorobenzenesulfonic Acid Isomers

To illustrate the application of QSPR, the following table presents hypothetical data for the isomers of chlorobenzenesulfonic acid. The values for the descriptors are based on general principles of chemical substitution and data from computational chemistry databases for related compounds. nih.gov

| Compound | Isomer Position | Hammett Constant (σ) | Calculated logP | Polar Surface Area (Ų) |

| 2-Chlorobenzenesulfonic Acid | ortho | +0.20 | 1.45 | 62.8 |

| This compound | meta | +0.37 | 1.50 | 62.8 |

| 4-Chlorobenzenesulfonic Acid | para | +0.23 | 1.48 | 62.8 |

This table is for illustrative purposes. Actual experimental or calculated values may vary.

In a QSPR model for acidity, the Hammett constant (σ), an electronic descriptor, would be a critical parameter. For predicting membrane permeability, a combination of logP (hydrophobicity) and Polar Surface Area (PSA) would likely be used. nih.gov

Detailed Research Findings from Analogous Systems

Studies on benzoic acid derivatives, which are structurally similar to benzenesulfonic acids, have successfully used machine learning and computational methods to predict properties like Hammett constants. rsc.org These studies often employ a wide range of descriptors, including those derived from quantum chemical calculations like NBO charges and HOMO energies. rsc.org

Furthermore, computational models have been developed to predict the passive permeability of benzoic acids across artificial membranes. nih.gov These models highlight the importance of descriptors such as solvent-accessible surface area, the free energy of solvation, and polar surface area. nih.gov Such findings are directly relevant to predicting the behavior of this compound in biological and environmental systems.

V. Reaction Chemistry and Transformation Pathways of 3 Chlorobenzenesulfonic Acid

Nucleophilic Substitution Reactions on the Aromatic Ring

The benzene (B151609) ring of 3-chlorobenzenesulfonic acid is generally resistant to nucleophilic aromatic substitution due to the electron-rich nature of the ring. However, the presence of the electron-withdrawing sulfonic acid group can facilitate such reactions under specific conditions, particularly with strong nucleophiles. The chlorine atom can be substituted by other functional groups, although this typically requires harsh reaction conditions like high temperature and pressure. ncrdsip.com

The reactivity of the aromatic ring towards nucleophiles is influenced by the electronic effects of the substituents. The sulfonic acid group is a meta-directing deactivator for electrophilic substitution, which conversely means it can activate the ortho and para positions to a lesser extent for nucleophilic attack. However, the chlorine atom itself is a deactivating group, further reducing the ring's susceptibility to nucleophilic substitution.

Reactions involving the displacement of the chlorine atom are not as common as transformations of the sulfonic acid group but can be achieved. For instance, reaction with strong nucleophiles like hydroxide (B78521) or alkoxide ions at elevated temperatures can lead to the formation of the corresponding phenol (B47542) or ether derivatives, though such reactions are often challenging and may result in low yields.

Functional Group Transformations of the Sulfonic Acid Moiety

The sulfonic acid group (-SO₃H) is the most reactive site in this compound and can undergo several important transformations. wikipedia.org

Formation of Sulfonyl Chlorides: One of the most common reactions is the conversion of the sulfonic acid to a sulfonyl chloride (-SO₂Cl). This is typically achieved by reacting this compound with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). wikipedia.org The resulting 3-chlorobenzenesulfonyl chloride is a key intermediate for the synthesis of sulfonamides and sulfonate esters.

Formation of Sulfonamides: 3-Chlorobenzenesulfonyl chloride readily reacts with ammonia, primary amines, or secondary amines to form the corresponding sulfonamides. These compounds have a wide range of applications, including in the pharmaceutical industry.

Formation of Sulfonate Esters: The reaction of 3-chlorobenzenesulfonyl chloride with alcohols in the presence of a base yields sulfonate esters. echemi.com These esters are often used as alkylating agents in organic synthesis. researchgate.net A computational study on the esterification of benzenesulfonic acid with methanol (B129727) suggests that the reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, with the Sₙ1 pathway involving the formation of a sulfonylium cation intermediate. rsc.org

Desulfonation: Under certain conditions, such as heating in the presence of dilute acid, the sulfonic acid group can be removed from the aromatic ring in a process called desulfonation, reverting to chlorobenzene (B131634). wikipedia.org This reaction is the reverse of sulfonation.

The following table summarizes key transformations of the sulfonic acid group:

| Reagent(s) | Product | Reaction Type |

| Thionyl chloride (SOCl₂) | 3-Chlorobenzenesulfonyl chloride | Chlorination |

| Ammonia (NH₃) or Amines (RNH₂, R₂NH) | 3-Chlorobenzenesulfonamide | Sulfonamidation |

| Alcohols (ROH) | 3-Chlorobenzenesulfonate ester | Esterification |

| Dilute acid, heat | Chlorobenzene | Desulfonation |

Redox Chemistry and Electrochemical Behavior

The redox chemistry of this compound primarily involves the reduction of the chloro group and the sulfonic acid group, as well as oxidative degradation of the entire molecule. libretexts.orgkhanacademy.org

Electrochemical methods can be employed to dechlorinate this compound. This process typically involves the transfer of electrons to the molecule, leading to the cleavage of the carbon-chlorine bond. Studies on the electrochemical dechlorination of similar compounds, like 3-chlorobenzoic acid, on a Pd/Ti electrode have shown that the process involves the formation of a radical anion intermediate. sioc-journal.cnsioc-journal.cn This intermediate then expels a chloride ion to form a phenyl radical, which subsequently abstracts a hydrogen atom from the solvent or supporting electrolyte to yield benzenesulfonic acid. sioc-journal.cnsioc-journal.cn The use of mediators, such as naphthalene, can facilitate the complete dechlorination of chloroaromatics. utm.my The general mechanism can be summarized as follows:

Electron Transfer: Ar-Cl + e⁻ → [Ar-Cl]⁻•

Chloride Elimination: [Ar-Cl]⁻• → Ar• + Cl⁻

Hydrogen Abstraction: Ar• + H⁺ + e⁻ → Ar-H

The efficiency of electrochemical dechlorination can be influenced by factors such as the electrode material, solvent, and the presence of mediators. sioc-journal.cnresearchgate.net

Oxidative degradation of this compound can be achieved through various advanced oxidation processes (AOPs), which generate highly reactive species like hydroxyl radicals (•OH). These radicals can attack the aromatic ring, leading to its cleavage and eventual mineralization to carbon dioxide, water, chloride ions, and sulfate (B86663) ions.

Studies on the degradation of related compounds like 3-chlorobenzoic acid have shown that oxidative pathways can lead to the formation of hydroxylated intermediates, such as 3-chlorophenol, before ring opening. nih.govresearchgate.net The degradation of chlorobenzoic acids can proceed through pathways involving the formation of (chloro)catechol, gentisate, or protocatechuate intermediates. researchgate.net

Electrochemical Dechlorination Mechanisms

Photoreactivity and Photodegradation Mechanisms

This compound can undergo photochemical reactions when exposed to ultraviolet (UV) radiation. The photostability of organic compounds is a significant factor in their environmental fate. rsc.org

The primary photochemical process for chloroaromatic compounds is typically the homolytic cleavage of the carbon-chlorine bond to generate a phenyl radical and a chlorine radical. The resulting phenyl radical can then undergo various reactions, such as hydrogen abstraction from the solvent to form benzenesulfonic acid or reaction with oxygen to form phenolic compounds.

The photodegradation can be enhanced by the presence of photosensitizers or photocatalysts like titanium dioxide (TiO₂). researchgate.net In such systems, the absorption of light by the catalyst generates electron-hole pairs, which in turn produce reactive oxygen species (ROS) like hydroxyl radicals and superoxide (B77818) anions. nih.gov These ROS are highly effective in degrading the organic molecule. nih.gov

The degradation kinetics and mechanism of 3-chlorobenzoic acid under photocatalytic conditions have been studied, revealing the formation of both oxidative and reductive degradation products depending on the dissolved oxygen concentration. nih.gov For instance, in anoxic conditions, photocatalytic reduction can occur, while in the presence of oxygen, oxidative degradation is more prevalent. nih.gov

Vi. Environmental Fate, Degradation Mechanisms, and Remediation Technologies for 3 Chlorobenzenesulfonic Acid

Biodegradation Studies

Biodegradation is a key process in the environmental attenuation of organic pollutants. However, specific studies on 3-chlorobenzenesulfonic acid are scarce, with much of the available literature focusing on the more readily degradable 4-chloro isomer or the analogous 3-chlorobenzoic acid.

Scientific literature suggests that 2- and 3-chlorobenzenesulfonic acids are more resistant to microbial degradation compared to their 4-chloro counterpart. This recalcitrance implies that natural attenuation in soil and water is likely to be a very slow process.

Aerobic Pathways: Under aerobic conditions, the microbial degradation of sulfonated aromatic compounds typically begins with an enzymatic attack to cleave the carbon-sulfur bond (desulfonation) or the carbon-chlorine bond (dechlorination). For the related compound, 4-chlorobenzenesulfonic acid (4-CBSA), the established pathway begins with an oxygenolytic desulfonation, which removes the sulfonate group to yield 4-chlorocatechol (B124253). nih.gov This intermediate is then further metabolized. nih.gov A similar initial step is plausible for this compound, which would produce 3-chlorocatechol (B1204754). This intermediate would then enter a degradation pathway for chlorinated catechols, typically involving ring cleavage by dioxygenase enzymes. nih.gov

Anaerobic Pathways: Under anaerobic conditions, the primary degradation mechanism for many chlorinated aromatic compounds is reductive dechlorination, where the chlorine atom is removed and replaced with a hydrogen atom. This process has been observed for 3-chlorobenzoic acid, which can be mineralized by anaerobic consortia under denitrifying or methanogenic conditions. oup.com While not specifically documented for this compound, it is conceivable that a similar reductive dechlorination step could occur, transforming it into benzenesulfonic acid, which is more amenable to further biodegradation. The complete mineralization of azo dyes, which can contain chloro and sulfonate substituents, often requires sequential anaerobic and aerobic steps. wur.nl

To date, no specific microbial strains have been isolated and characterized for their ability to utilize this compound as a sole source of carbon and energy. However, research on analogous compounds provides insight into potential candidate microorganisms.

Pseudomonas aeruginosa strain RW41 has been identified as capable of mineralizing 4-chlorobenzenesulfonic acid, making it a promising candidate for bioremediation technologies related to this class of compounds. nih.gov

A co-culture of five different bacteria, including Comamonas testosteroni and Alcaligenes sp. , was shown to degrade a mixture of seven sulfonated aromatic compounds, including 4-chlorobenzenesulfonic acid.

For the analogous compound 3-chlorobenzoic acid, a variety of bacteria have been identified as effective degraders under both aerobic and anaerobic conditions, including species of Pseudomonas , Alcaligenes , Caballeronia , Paraburkholderia , and Cupriavidus . nih.govconicet.gov.arnih.gov

The table below summarizes microorganisms known to degrade related sulfonated and chlorinated aromatic compounds.

| Microorganism/Consortium | Degraded Compound(s) | Key Findings |

| Pseudomonas aeruginosa RW41 | 4-Chlorobenzenesulfonic acid | Capable of complete mineralization through oxygenolytic desulfonation. nih.gov |

| Alcaligenes sp. L6 | 3-Chlorobenzoic acid | Aerobic degrader used in co-culture studies. nih.gov |

| Caballeronia sp. 19CS4-2 | 3-Chlorobenzoic acid | Degraded 5 mM of the compound within 20-28 hours via the chlorocatechol ortho-cleavage pathway. nih.gov |

| Denitrifying consortium | 3-Chlorobenzoic acid | Mineralized the compound under anaerobic, denitrifying conditions. oup.com |

| Rhodopseudomonas palustris DCP3 | 3-Chlorobenzoic acid | Capable of anaerobic, phototrophic degradation. nih.gov |

The enzymatic breakdown of this compound has not been directly studied, but the well-documented pathway for 4-chlorobenzenesulfonic acid by Pseudomonas aeruginosa RW41 serves as the best available model. The process is initiated by desulfonation, not dechlorination.

The key enzymatic steps in the mineralization of 4-chlorobenzenesulfonic acid are:

Oxygenolytic Desulfonation : A dioxygenase enzyme attacks the C-S bond, incorporating oxygen from O₂ and releasing the sulfonate group as sulfite (B76179) (SO₃²⁻). This produces 4-chlorocatechol. nih.gov

Sulfite Oxidation : The released sulfite is subsequently oxidized to sulfate (B86663) (SO₄²⁻), which can be used by the cell. nih.gov

Ring Cleavage : The resulting 4-chlorocatechol is processed by catechol dioxygenases. In the case of strain RW41, the catabolism proceeds via 3-chloromuconate. nih.gov

Further Metabolism : The 3-chloromuconate is likely converted to 4-chloromuconolactone, which is then hydrolyzed to maleylacetate. Maleylacetate reductase then funnels the metabolite into the cell's central metabolism. nih.gov

This pathway highlights an "evolved" catabolism where the organism can recycle both sulfur and chloride ions from the synthetic pollutant. nih.gov

The table below outlines the proposed enzymatic steps based on the degradation of the 4-chloro isomer.

| Step | Reaction | Key Enzyme Class (Proposed) | Product(s) |

| 1 | Oxygenolytic Desulfonation of Chlorobenzenesulfonate | Dioxygenase | Chlorocatechol, Sulfite |

| 2 | Ring Cleavage of Chlorocatechol | Catechol 1,2-Dioxygenase | Chloro-cis,cis-muconate |

| 3 | Cycloisomerization | Muconate Cycloisomerase | Chloromuconolactone |

| 4 | Hydrolysis/Reduction | Hydrolase, Reductase | Maleylacetate |

Identification and Characterization of Degrading Microorganisms

Physicochemical Degradation Processes

Given the recalcitrance of this compound to biodegradation, physicochemical methods, particularly advanced oxidation processes, represent important alternative or supplementary remediation technologies.

Advanced Oxidation Processes (AOPs) are a class of water treatment procedures that rely on the in-situ generation of highly reactive and non-selective chemical oxidants, primarily the hydroxyl radical (•OH). kirj.ee These radicals have a very high oxidation potential and can rapidly attack and mineralize a wide range of refractory organic pollutants, including halogenated aromatic compounds. kirj.ee AOPs are considered a promising technology for treating water contaminated with persistent compounds like p-chlorobenzenesulfonic acid. spartanwatertreatment.com

Common AOPs include:

Ozone/Hydrogen Peroxide (O₃/H₂O₂) : The combination of ozone and hydrogen peroxide accelerates the decomposition of ozone to form hydroxyl radicals.

UV/H₂O₂ : The photolysis of hydrogen peroxide with ultraviolet light generates hydroxyl radicals. This process has been used successfully for the destruction of chlorophenols and other chlorinated compounds. kirj.ee

Fenton and Photo-Fenton (Fe²⁺/H₂O₂ and UV/Fe²⁺/H₂O₂) : The Fenton reaction uses ferrous iron to catalyze the decomposition of hydrogen peroxide into hydroxyl radicals. The efficiency is enhanced with UV light (photo-Fenton).

Ozone/UV : This combination also leads to the efficient production of hydroxyl radicals.

These methods are generally effective for the degradation of persistent organic pollutants and could be applied to the mineralization of this compound into less harmful substances like carbon dioxide, water, chloride, and sulfate ions.

| AOP Method | Principle Oxidant(s) | Mechanism |

| Ozone/Peroxide | •OH | H₂O₂ accelerates the decomposition of O₃ into hydroxyl radicals. kirj.ee |

| UV/Peroxide | •OH | UV radiation cleaves H₂O₂ to produce hydroxyl radicals. kirj.ee |

| Fenton Reaction | •OH | Fe²⁺ catalyzes the decomposition of H₂O₂. |

| Photocatalysis | •OH, O₂•⁻ | A semiconductor catalyst (e.g., TiO₂) activated by UV light generates electron-hole pairs, leading to the formation of reactive oxygen species. mdpi.com |

Photocatalytic degradation is an AOP that utilizes a semiconductor catalyst, most commonly titanium dioxide (TiO₂), and a light source (such as UV light or solar radiation) to degrade pollutants. monash.edu The process works as follows:

When the photocatalyst absorbs light with energy greater than its bandgap, it generates an electron-hole pair (e⁻/h⁺). mdpi.com

The highly oxidative positive hole (h⁺) can react with water or hydroxide (B78521) ions adsorbed on the catalyst surface to produce hydroxyl radicals (•OH). mdpi.com

The electron in the conduction band (e⁻) can react with molecular oxygen to form superoxide (B77818) radical anions (•O₂⁻). mdpi.com

These highly reactive species attack the organic pollutant, leading to its degradation and eventual mineralization.

Photocatalysis has been shown to be effective for the degradation of a variety of chlorinated aromatic compounds, including chlorobenzoic acids and chlorophenols. monash.edu While specific kinetic data for this compound is not available, the general effectiveness of photocatalysis for related persistent pollutants suggests it is a viable remediation strategy.

Advanced Oxidation Processes (AOPs)

Degradation Kinetics and Pathway Elucidation

The environmental breakdown of this compound and its related compound, 3-chlorobenzoic acid (3-CBA), which serves as a model for chloroaromatic degradation, occurs through various biological and chemical pathways. nih.govasm.org The kinetics and mechanisms are highly dependent on environmental conditions and the presence of specific microorganisms or chemical agents.

Microbial Degradation Pathways

Microbial metabolism is the primary route for the degradation of 3-CBA in the environment. nih.gov Several bacterial strains have been identified that can utilize this compound as a source of carbon and energy. nih.govresearchgate.net The degradation pathways are diverse and often specific to the bacterial species and prevailing oxygen levels.

Aerobic Degradation: Under aerobic conditions, the most common degradation route is initiated by a dioxygenase enzyme, which converts 3-CBA into a (chloro)catechol intermediate. nih.govmdpi.com This intermediate is then typically channeled into the central metabolism through an ortho-cleavage pathway. nih.govacademicjournals.org

Chlorocatechol Pathway: Many bacteria, including species of Pseudomonas, Caballeronia, and Paraburkholderia, utilize this pathway. nih.govoup.com For instance, Rhodococcus opacus strain 1CP degrades 3-CBA via the formation of both 3-chlorocatechol and 4-chlorocatechol, which are subsequently cleaved. bakhtiniada.ruresearchgate.net In contrast, Rhodococcus erythropolis S-7 converts 3-CBA to chlorocatechol, which is then processed through a modified ortho-pathway. academicjournals.org

Protocatechuate and Gentisate Pathways: Some bacteria, such as Alcaligenes sp. strain L6, metabolize 3-CBA without forming chlorocatechol intermediates, especially under low oxygen conditions. researchgate.netasm.orgoup.com These alternative pathways proceed via hydroxylated intermediates like 3-hydroxybenzoate or 4-hydroxybenzoate, which are then converted to protocatechuate or gentisate before entering the central metabolism. nih.govmdpi.comasm.org

Anaerobic Degradation: In the absence of oxygen, different microbial consortia and pathways are responsible for breaking down 3-CBA.

Reductive Dechlorination: A critical initial step in anaerobic degradation is reductive dehalogenation. The phototrophic bacterium Rhodopseudomonas palustris can anaerobically dechlorinate 3-CBA to benzoate (B1203000) in the presence of light, often requiring a co-substrate. asm.orgscirp.org This process involves converting 3-CBA to its coenzyme A (CoA) thioester, 3-chlorobenzoyl-CoA, which is then reductively dehalogenated to benzoyl-CoA. asm.org

Denitrifying and Methanogenic Conditions: Certain denitrifying bacteria can degrade 3-halobenzoates using nitrate (B79036) as the electron acceptor. nih.gov Under methanogenic conditions, consortia of bacteria can work together, where one type of bacterium performs the initial reductive dehalogenation and others degrade the resulting benzoate to methane (B114726) and carbon dioxide. nih.gov

Interactive Data Table: Microbial Degradation Pathways of 3-Chlorobenzoate

| Degradation Condition | Key Pathway | Initial Step | Key Intermediates | Bacterial Examples | Citations |

| Aerobic | Chlorocatechol (ortho-cleavage) | Dioxygenation | 3-Chlorocatechol, 4-Chlorocatechol, Maleylacetate | Pseudomonas sp., Rhodococcus opacus, Caballeronia sp. | nih.govoup.combakhtiniada.ru |

| Aerobic (Low O₂) | Protocatechuate / Gentisate | Hydroxylation | 3-Hydroxybenzoate, Protocatechuate, Gentisate | Alcaligenes sp. strain L6, Bacillus sp. | nih.govasm.orgresearchgate.net |

| Anaerobic (Phototrophic) | Reductive Dechlorination | CoA-activation, then reductive dehalogenation | 3-Chlorobenzoyl-CoA, Benzoyl-CoA | Rhodopseudomonas palustris | asm.orgscirp.org |

| Anaerobic (Denitrifying) | Reductive Dechlorination | Dehalogenation with nitrate reduction | Benzoate | Strain 3CB-1 | nih.gov |

Degradation Kinetics

The rate of degradation of 3-CBA varies significantly depending on the remediation technology and microbial strain.

Microbial Kinetics: The degradation of 3-CBA by bacterial isolates often follows specific kinetic models. For example, strains of Caballeronia, Paraburkholderia, and Cupriavidus have shown degradation rates ranging from 0.10 to 0.29 mM per hour. nih.gov The maximum specific growth rate of Pseudomonas sp. strain A3 on 3CBA was found to be 0.27 h⁻¹, while for Alcaligenes sp. strain L6, it was 0.15 h⁻¹. oup.comasm.org

Advanced Oxidation Processes (AOPs): Chemical degradation using AOPs offers an alternative to microbial breakdown. These technologies utilize highly reactive species, like hydroxyl radicals, to destroy the compound. mdpi.com

Photocatalysis: The photocatalytic degradation of 3-CBA using a graphene/TiO₂ catalyst in an anoxic water environment was found to follow the Langmuir-Hinshelwood kinetic model. nih.gov This process generates various oxidative and reductive degradation products, including 3-chlorophenol, resorcinol, and 3-hydroxybenzaldehyde. nih.gov

Ozonation: The combination of ozone with peroxymonosulfate (B1194676) (O₃/PMS) or electrolysis can significantly enhance the degradation of chloroaromatic compounds by producing both hydroxyl and sulfate radicals. researchgate.netnih.gov

Environmental Monitoring and Persistence Assessment

The persistence of this compound in the environment is a key concern, necessitating robust monitoring techniques and an understanding of its environmental behavior.

Environmental Monitoring

Accurate detection and quantification are crucial for assessing the extent of contamination and the effectiveness of remediation efforts.

Analytical Methods: High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound and its degradation products. researchgate.net Different HPLC configurations are used depending on the sample matrix:

HPLC with UV Detection: This method is commonly used for quantifying chlorobenzoic acids in soil and water samples. nih.gov For instance, a method for 15 chlorobenzoic acid isomers in soil achieved a limit of quantification (LOQ) of 5 µg/mL for 3-CBA. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers higher sensitivity and selectivity, which is essential for detecting low concentrations in complex matrices like wastewater. sccwrp.org

Sample Preparation: Environmental samples often require a preparation step, such as accelerated solvent extraction (ASE) for soils or on-line sample enrichment for water, to isolate and concentrate the analytes before HPLC analysis. researchgate.netnih.gov

Interactive Data Table: Analytical Methods for Chlorinated Benzoic/Benzenesulfonic Acids

| Analytical Technique | Sample Matrix | Target Analyte(s) | Key Findings / Performance | Citations |

| HPLC-UV | Soil | 15 Chlorobenzoic acid isomers | LOQ for 3-CBA was 5 µg/mL; Recovery >82% | nih.gov |

| LC-MS/MS | Water / Wastewater | p-Chlorobenzoic acid (p-CBA) | Reporting limit of 100 ng/L, much lower than LC-UV. | sccwrp.org |

| Reversed-Phase HPLC | Industrial Wastewater | Chlorobenzenes, Benzenesulfonic acids | On-line sample enrichment improved detection limits. | researchgate.net |

Persistence Assessment

This compound is considered a persistent environmental compound due to several factors.

Resistance to Degradation: Compared to some of its isomers, such as 4-chlorobenzenesulfonic acid, the 3-chloro isomer exhibits slower microbial degradation, leading to its persistence in ecosystems. The stability of the chloro-substituted aromatic ring makes it recalcitrant to breakdown.

Mobility in Soil and Water: The compound is highly soluble in water, which contributes to its mobility in aquatic systems and groundwater. lgcstandards.comca.govca.gov This property means it can spread from contamination sources and impact larger areas. ca.govca.gov Safety data sheets often note that the compound should not be allowed to enter drains or water courses, underscoring its potential as a water contaminant. lgcstandards.com

Bioaccumulation Potential: While highly mobile, its potential for bioaccumulation is considered low. One assessment assigned a bioconcentration factor of one to the related p-CBSA, suggesting it does not significantly accumulate in animal tissues. ca.gov A reported partition coefficient (log P) of 2.7 for 3-chlorobenzoic acid indicates some potential for bioaccumulation, though its high water solubility may limit this. lgcstandards.com

The combination of slow degradation and high water solubility makes this compound a persistent and mobile environmental pollutant requiring continued monitoring and development of effective remediation strategies.

Vii. Research Applications of 3 Chlorobenzenesulfonic Acid

Role as a Key Intermediate in Fine Chemical Synthesis

3-Chlorobenzenesulfonic acid is a foundational intermediate in the multi-step synthesis of more complex and specialized chemicals. While it is often converted into more reactive derivatives, such as sulfonyl chlorides or aminated compounds, its role as the primary precursor is crucial.

In the pharmaceutical industry, the synthesis of active pharmaceutical ingredients (APIs) often requires specific structural motifs. This compound serves as a starting material for creating such structures. A notable application is its use in the synthesis of other substituted benzenesulfonic acids which are then incorporated into drug molecules. For instance, 3-CBSA can be converted to 3-fluorobenzenesulfonic acid through a halogen exchange reaction, a compound that has been explored for its potential in drug development targeting specific biological pathways. The sulfonic acid group in these intermediates can enhance the solubility and bioavailability of the final drug product.

While direct incorporation into a final drug is less common, its derivatives are key components. The conversion of 3-CBSA to its highly reactive derivative, 3-chlorobenzenesulfonyl chloride, provides a gateway to a wide range of sulfonamide-based drugs, which are known for their antibiotic and diuretic properties. smolecule.com

Similar to its role in pharmaceuticals, this compound is a precursor in the agrochemical sector. Although specific, direct applications in final pesticide or herbicide products are not widely documented, it serves as a foundational material for building more complex molecules. google.com The synthesis of certain agrochemicals involves intermediates derived from chlorobenzenesulfonic acids. google.com The structural features of 3-CBSA can be modified to produce active compounds with desired herbicidal or pesticidal activity.

The dye industry utilizes various substituted aromatic compounds as intermediates. This compound and its isomers are involved in the production of azo dyes and other colorants. googleapis.com It is often a precursor to aminated derivatives, such as 3-amino-4-chlorobenzenesulfonic acid, which are crucial intermediates for a range of acid, reactive, and direct dyes. guidechem.com For example, derivatives of chlorobenzenesulfonic acid are used in the synthesis of specific colorants like CIBACRON BRILLIANT YELLOW 3G-P and Acid Yellow 49. chemicalbook.comchemicalbook.com The sulfonic acid group is particularly important in this context as it imparts water solubility to the dye molecules, which is essential for the dyeing process.

Table 1: Examples of Fine Chemicals Derived from this compound Intermediates

| Product Class | Intermediate Derived from 3-CBSA | Example Application/Product | Citation |

| Pharmaceuticals | 3-Fluorobenzenesulfonic acid | Precursor for developing compounds that target specific biological pathways. | |

| Pharmaceuticals | 3-Chlorobenzenesulfonyl chloride | Synthesis of sulfonamide-based drugs. | smolecule.com |

| Dyes | 3-Amino-4-chlorobenzenesulfonic acid | Intermediate for azo dyes (e.g., acid and reactive dyes). | guidechem.com |

| Dyes | Various chlorobenzenesulfonic acid derivatives | Synthesis of colorants like CIBACRON BRILLIANT YELLOW 3G-P. | chemicalbook.com |

Agrochemical Intermediates

Utility as a Reagent in Organic Synthesis and Catalysis

Beyond its role as a synthetic intermediate, this compound has utility as a reagent and catalyst in organic reactions. Its strong acidic nature, characteristic of sulfonic acids, allows it to function as a Brønsted acid catalyst.

One documented application is in the isomerization of chlorobenzenesulfonic acids. In industrial processes, mixtures containing this compound can be heated in the presence of a strong acid catalyst, like sulfuric acid, to yield the thermodynamically more stable 4-chlorobenzenesulfonic acid. This process is valuable for converting byproducts into more desired isomers.

Table 2: Isomerization of this compound

| Reactant | Catalyst | Temperature Range (°C) | Product | Significance | Citation |

| This compound | Sulfuric Acid (H₂SO₄) | 100–300 | 4-Chlorobenzenesulfonic acid | Conversion of byproducts to the more commercially valuable para-isomer. |

Exploration in Materials Science Research (e.g., Polymer Additives, Surfactants)

The unique properties of this compound have led to its exploration in materials science, particularly in the development of polymers and surfactant formulations.

In the field of polymer science, sulfonic acid groups are incorporated into polymer chains to enhance properties such as conductivity and solubility. Patents have cited this compound as a component in photosensitive resin compositions and other polymer-based systems. googleapis.comgoogle.comgoogle.comgoogle.com Its derivative, 3-chlorobenzenesulfonyl chloride, is used to modify polymers, thereby improving their thermal stability, solubility, and mechanical properties for applications in specialized coatings and plastics. smolecule.com

Furthermore, this compound is identified as an anionic surfactant. googleapis.com Its amphiphilic nature, combining a hydrophobic chlorinated benzene (B151609) ring and a hydrophilic sulfonic acid head, allows it to reduce surface tension. It has been listed as a potential component in developing solutions for heat-sensitive lithographic printing plates, where surfactants play a critical role in controlling wetting and development processes. googleapis.comjustia.comgoogle.az

Viii. Future Research Directions and Emerging Challenges

Development of Sustainable Synthesis Routes

Traditional synthesis methods for chlorobenzenesulfonic acids, such as the sulfonation of chlorobenzene (B131634), often involve harsh conditions, including the use of concentrated or fuming sulfuric acid, and typically result in a mixture of isomers requiring energy-intensive separation. aakash.ac.in A significant challenge lies in developing more sustainable and selective synthetic pathways.

Future research is anticipated to focus on several key areas to overcome these limitations:

Catalytic Isomerization: A promising approach involves the catalytic isomerization of more readily available or byproduct isomers, such as 2-chlorobenzenesulfonic acid, into the desired 3- or 4-isomers. google.com Research into novel, recyclable solid acid catalysts could replace corrosive liquid acids like sulfuric acid, minimizing waste and simplifying product recovery. vaia.com

Solvent-Free and Microwave-Assisted Synthesis: The exploration of solvent-free reaction conditions represents a significant step towards greener chemical processes. Microwave irradiation has shown potential in accelerating sulfonation reactions for related compounds, which could lead to reduced reaction times and improved energy efficiency.

Continuous Flow Reactors: The adoption of continuous flow systems for sulfonation and isomerization processes offers enhanced control over reaction parameters like temperature and time. This precision can lead to higher yields, improved selectivity, and a reduction in side reactions, making the process more efficient and scalable.

| Research Area | Objective | Emerging Approach | Potential Benefit |

| Selective Synthesis | Avoid isomer mixtures | Isomerization of byproducts using novel catalysts google.com | Reduced waste, lower purification costs |

| Green Chemistry | Reduce hazardous reagents | Solvent-free, microwave-assisted reactions | Minimized environmental impact, enhanced safety |

| Process Optimization | Improve yield and control | Continuous flow reactors | Increased efficiency, scalability, and product purity |

In-depth Mechanistic Understanding of Biological and Chemical Transformations

A comprehensive understanding of how 3-chlorobenzenesulfonic acid transforms in biological and chemical systems is crucial for developing effective degradation strategies and predicting its environmental fate.

Biological Transformations: While the biodegradation of some chlorinated aromatic compounds by microorganisms is known, the specific pathways for this compound are not well-defined. epa.gov Future research should aim to:

Identify and isolate specific bacterial or fungal strains capable of utilizing this compound as a carbon or sulfur source.

Elucidate the enzymatic pathways involved in its degradation, particularly the initial dehalogenation and sulfonate group removal steps, which are often rate-limiting.

Investigate the genetic basis of these metabolic pathways to enable the engineering of microorganisms for enhanced bioremediation capabilities.

Chemical Transformations: Advanced Oxidation Processes (AOPs) are effective for degrading refractory organic pollutants, but the precise reaction mechanisms are complex. mdpi.com Research is needed to unravel the transformation of this compound in these systems.

Radical-Mediated Degradation: AOPs generate highly reactive species like hydroxyl (•OH), sulfate (B86663) (SO₄•⁻), and chlorine (•Cl) radicals. mdpi.comacs.orgmdpi.com A key challenge is to understand the reaction kinetics and dominant degradation pathways for this compound with each of these radicals. Studies on related compounds like p-chlorobenzoic acid show that •OH radicals are highly effective, but the role and efficiency of other radicals need systematic investigation. acs.org

Intermediate and Byproduct Identification: A critical area of research is the identification of transient intermediates and final byproducts formed during AOP treatment. This is essential to ensure complete mineralization and to avoid the formation of more toxic or persistent transformation products.

Innovations in Environmental Remediation Strategies

Building on a deeper mechanistic understanding, the development of innovative and efficient remediation technologies is a primary goal. Current research points toward the refinement and combination of advanced methods for treating water and soil contaminated with this compound.

Advanced Oxidation Processes (AOPs): Research continues to focus on enhancing the efficiency of AOPs. Emerging systems like the UV/chlorine process, ozone/peroxymonosulfate (B1194676) (O₃/PMS), and photocatalytic ozonation are promising. mdpi.comacs.org The O₃/PMS system, for instance, generates multiple reactive oxygen species simultaneously, potentially leading to faster degradation rates compared to ozonation alone. mdpi.com Future work will likely involve the development of novel catalysts, such as those based on natural minerals or engineered carbon materials, to activate oxidants like peroxymonosulfate or hydrogen peroxide more efficiently and under a broader range of pH conditions. mdpi.commdpi.com

Hybrid Remediation Systems: The integration of different remediation techniques could offer synergistic benefits. For example, combining a biological treatment process with an AOP could be a cost-effective strategy. The biological stage could handle the bulk of the contaminant load, while the AOP could be used as a polishing step to eliminate the remaining refractory parent compound and any persistent intermediates.

Phytoremediation: The potential use of plants to absorb and degrade chlorinated organic compounds is an area deserving further exploration. epa.gov Research is needed to identify plant species that can tolerate and metabolize this compound, a process known as phytodegradation, or stimulate its breakdown by microbes in the root zone (rhizodegradation). epa.gov

| Technology | Principle | Emerging Challenge/Direction |

| Advanced Oxidation | Generation of highly reactive radicals to destroy pollutants | Development of novel, reusable catalysts; minimizing toxic byproducts mdpi.commdpi.com |

| Bioremediation | Use of microorganisms to metabolize contaminants epa.gov | Identifying potent microbial strains; understanding enzymatic pathways |

| Hybrid Systems | Combining biological and chemical treatment methods | Optimizing process integration for efficiency and cost-effectiveness |

| Phytoremediation | Use of plants to remove or degrade pollutants epa.gov | Screening for effective plant species; studying metabolic processes in plants |

Novel Applications in Advanced Functional Materials

The unique chemical structure of this compound, featuring a reactive sulfonic acid group and a chlorine atom on an aromatic ring, makes it an interesting building block for advanced materials.

High-Performance Polymers: Isomers of chlorobenzenesulfonic acid are already used in the synthesis of polyarylene ether sulfones, a class of high-performance thermoplastics. google.com Future research could explore the incorporation of the 3-isomer as a monomer or a functionalizing agent to create new polymers with tailored properties, such as enhanced thermal stability, specific ion-exchange capacities for membranes, or improved solubility for processing.

Metal-Organic Frameworks (MOFs): The carboxylic acid analogues of this compound, such as 3-chlorobenzoic acid, are used as organic linkers in the synthesis of MOFs. ossila.commdpi.com By analogy, this compound could be investigated as a linker to create novel MOFs. The sulfonic acid group could impart strong acidity and hydrophilicity, while the chloro-substituent could serve as a site for post-synthetic modification, leading to materials with potential applications in catalysis, gas storage, or separation.

Supramolecular Assemblies: The ability of substituted aromatic acids to form ordered structures through non-covalent interactions like hydrogen and halogen bonding is well-documented. mdpi.comresearchgate.net Research into the cocrystallization of this compound with other organic molecules could lead to the design of new supramolecular materials with specific optical or electronic properties for applications in nonlinear optics or sensor technology. researchgate.netresearchgate.net

Q & A

Q. What are the standard laboratory synthesis methods for 3-chlorobenzenesulfonic acid?

The synthesis typically involves sulfonation of chlorobenzene derivatives using concentrated sulfuric acid as the sulfonating agent. For example, 3-amino-5-chloro-4-hydroxybenzenesulfonic acid is synthesized via sulfonation of its benzene precursor under controlled temperatures (60–80°C) to ensure regioselectivity . Reaction conditions (e.g., solvent choice, stoichiometry) must be optimized to avoid over-sulfonation.

Q. Which analytical techniques are recommended for characterizing this compound and confirming purity?

Key techniques include:

Q. What safety protocols are essential when handling this compound?

Q. How can researchers purify this compound after synthesis?

Common methods include:

Q. What role do substituents play in directing sulfonation reactions?

Chlorine and amino groups act as meta-directing substituents during sulfonation, influencing the position of sulfonic acid group introduction. Steric and electronic effects of adjacent groups must be considered to predict regioselectivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve sulfonation yield and selectivity?

- Temperature modulation : Higher temperatures (>80°C) may accelerate side reactions; maintaining 60–70°C improves selectivity.

- Catalyst use : FeCl₃ or AlCl₃ can enhance electrophilic substitution in chlorinated precursors.

- Flow chemistry : Continuous flow systems improve mixing and heat transfer, reducing byproduct formation .

Q. What computational tools are available for retrosynthesis planning of this compound derivatives?

AI-driven platforms (e.g., Reaxys, Pistachio) leverage reaction databases to propose synthetic routes. For example, retrosynthesis of 3-chloro-4-(methylsulfanyl)benzoic acid was predicted using template-based models, highlighting one-step chlorination pathways .

Q. How can researchers resolve contradictions in reported sulfonic acid reactivity data?

Q. What mechanistic insights exist for chlorosulfonation reactions involving this compound precursors?

Q. How can low yields in chlorination steps be addressed during derivative synthesis?

- Catalyst regeneration : Ensure FeCl₃ remains active by avoiding moisture.

- Stoichiometric control : Excess Cl₂ gas (10–15% molar excess) drives complete conversion.

- Inert atmosphere : Use N₂ or Ar to prevent oxidation of intermediates .

Data Contradiction Analysis